Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is a complex organic compound featuring a triazine ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 2,4-diamino-6-phenyl-1,3,5-triazine, which is then reacted with dimethyl benzene-1,3-dicarboxylate under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the triazine or benzene rings.
Reduction: Reduction reactions can modify the amino groups on the triazine ring.
Substitution: Common in triazine derivatives, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized triazine compounds .
Scientific Research Applications
Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazine core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials, such as non-linear optical materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but lacks the benzene dicarboxylate moiety.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-: Another triazine derivative with different functional groups.
Uniqueness
Dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate is unique due to its combination of a triazine ring with a benzene dicarboxylate moiety, providing distinct chemical and biological properties. This structural uniqueness allows for specific interactions and applications not seen in other triazine derivatives .
Properties
Molecular Formula |
C13H13N5O4 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
dimethyl 5-(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13N5O4/c1-21-10(19)7-3-6(4-8(5-7)11(20)22-2)9-16-12(14)18-13(15)17-9/h3-5H,1-2H3,(H4,14,15,16,17,18) |
InChI Key |
HGAKOMNBVNQCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C(=O)OC |
Origin of Product |
United States |
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